

A Technical Guide to MOG(35-55) for Modeling Autoimmune Neuroinflammation

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Compound of Interest

Compound Name: MOG(35-55)

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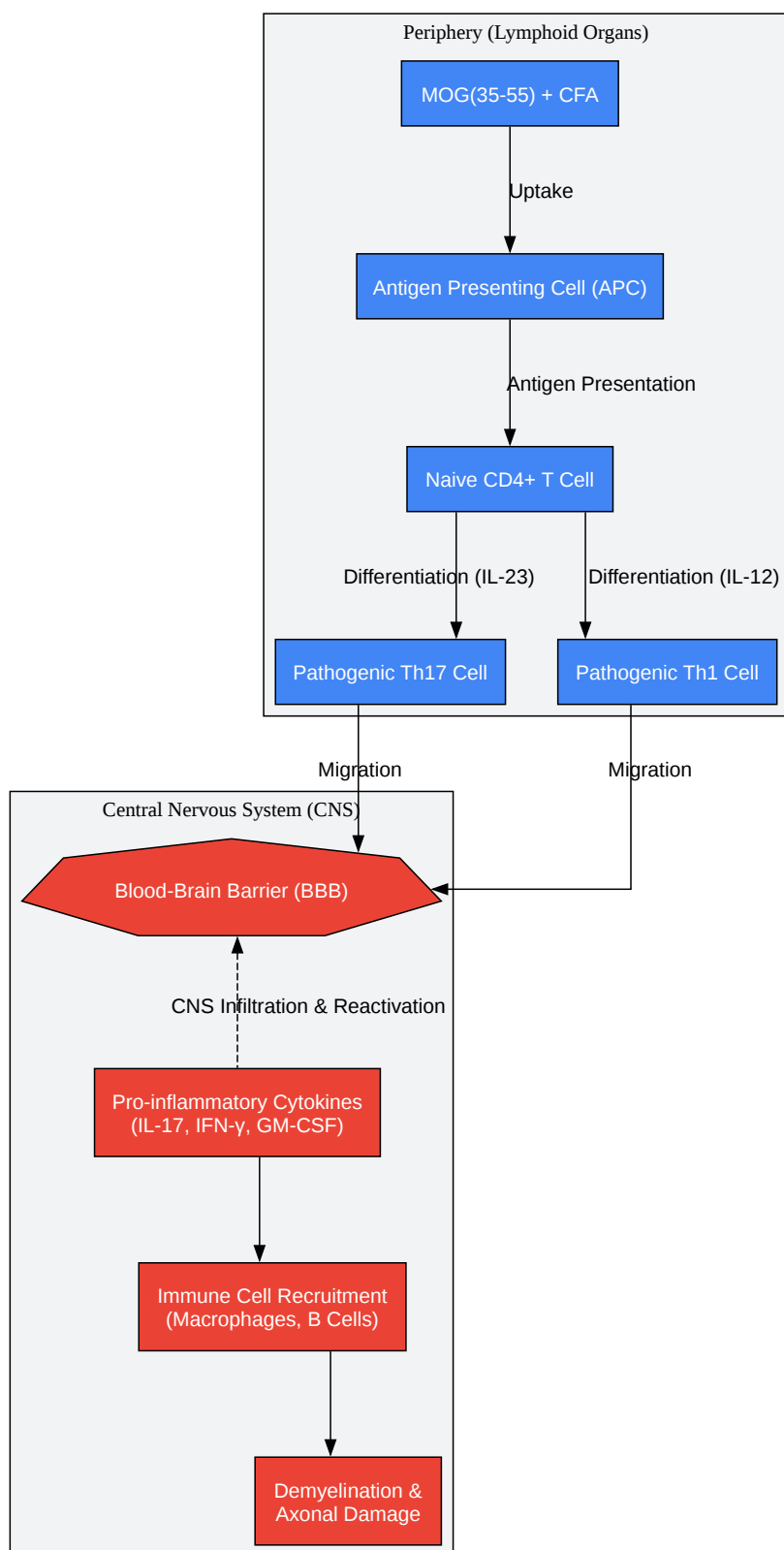
Introduction

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical protein found exclusively in the central nervous system (CNS), where it is located on the outer surface of myelin sheaths and oligodendrocytes.[1] The peptide fragment spanning amino acids 35-55 of MOG (**MOG(35-55)**) is a well-established immunodominant epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE) in specific mouse strains, most notably C57BL/6.[2][3] EAE is the most widely studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the CNS.[4][5][6] Immunization with **MOG(35-55)** triggers a robust autoimmune response characterized by CNS inflammation, demyelination, and axonal damage, closely mimicking the pathological hallmarks of MS.[7][8] This makes the **MOG(35-55)** EAE model an indispensable tool for investigating disease pathogenesis and for the preclinical evaluation of potential therapeutic agents.[4][9]

Mechanism of MOG(35-55)-Induced Neuroinflammation

The induction of EAE with **MOG(35-55)** initiates a complex cascade of immunological events. The peptide, when emulsified with an adjuvant like Complete Freund's Adjuvant (CFA), is taken up by antigen-presenting cells (APCs). These APCs process the **MOG(35-55)** peptide and present it to CD4+ T helper cells. This interaction, particularly in the presence of specific cytokines, drives the differentiation of naive T cells into pathogenic T helper 1 (Th1) and T helper 17 (Th17) cells.[10]

Th17 cells, along with Th1 cells, are considered critical effectors in the pathogenesis of **MOG(35-55)**-induced EAE.[11][12] These activated, myelin-reactive T cells migrate from the periphery, cross the compromised blood-brain barrier (BBB), and infiltrate the CNS. Within the CNS, they are reactivated upon encountering MOG antigen, leading to the release of a storm of pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interferon-gamma (IFN- γ), and Granulocyte-macrophage colony-stimulating factor (GM-CSF).[10][12] This inflammatory milieu recruits other immune cells, such as macrophages and B cells, which contribute to the subsequent demyelination, oligodendrocyte loss, and axonal damage that manifest as the clinical signs of EAE.[7][13][14]



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Overview of **MOG(35-55)**-Induced Autoimmune Response.

Experimental Protocol: MOG(35-55) EAE Induction in C57BL/6 Mice

This section provides a detailed, synthesized methodology for inducing chronic EAE in C57BL/6 mice, a commonly used and well-characterized model.[\[15\]](#)[\[7\]](#)

1. Materials and Reagents

- Animals: Female C57BL/6 mice, 8-12 weeks old.[\[16\]](#)
- Antigen: **MOG(35-55)** peptide (Sequence: MEVGWYRSPFSRVVHLYRNGK), lyophilized powder.[\[2\]](#)[\[9\]](#)
- Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL).[\[16\]](#)
- Toxin: Pertussis toxin (PTX) from Bordetella pertussis.[\[17\]](#)
- Solutions: Sterile Phosphate-Buffered Saline (PBS) and 0.9% NaCl solution.

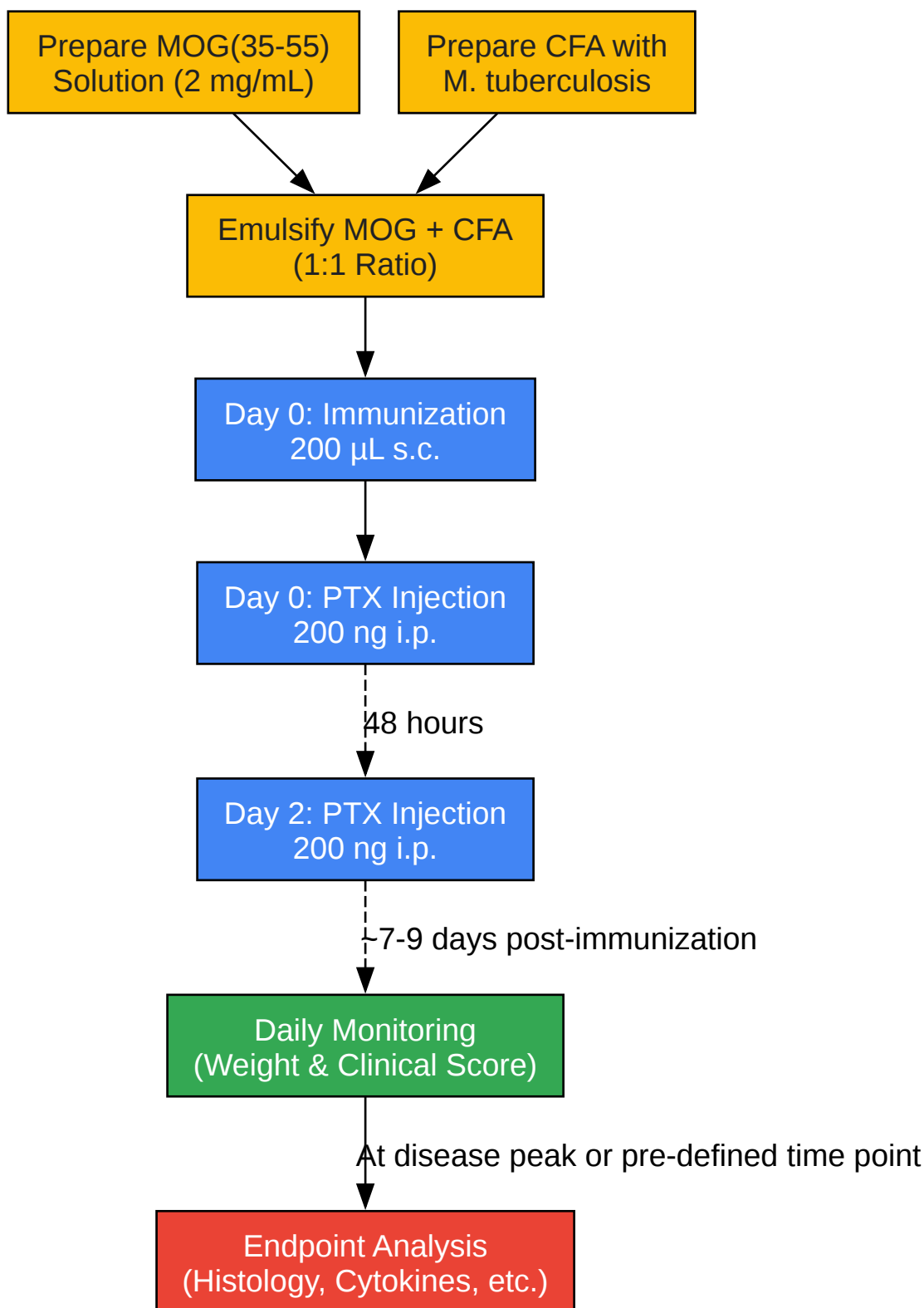
2. Preparation of Reagents

- **MOG(35-55) Solution:** Dissolve lyophilized **MOG(35-55)** in sterile PBS to a final concentration of 2 mg/mL. Store aliquots at -20°C.[\[15\]](#)[\[5\]](#)
- **MOG/CFA Emulsion:**
 - Thaw the **MOG(35-55)** solution and bring CFA to room temperature.
 - In a 1:1 ratio, draw equal volumes of the **MOG(35-55)** solution (2 mg/mL) and CFA (containing 4 mg/mL M. tuberculosis) into two separate syringes.[\[16\]](#)
 - Connect the syringes with a three-way stopcock or luer-lock connector.
 - Force the contents back and forth between the syringes for at least 10-20 minutes until a stable, thick, white emulsion is formed. A stable emulsion will not separate when a drop is placed on water.[\[15\]](#)

- Pertussis Toxin (PTX) Solution: Reconstitute PTX in sterile PBS or water to the desired stock concentration and then dilute to the final working concentration (e.g., 2 µg/mL in PBS) for injection. Prepare fresh on the day of use.

3. Immunization Procedure

- Day 0:
 - Anesthetize the mice.
 - Subcutaneously (s.c.) inject 100 µL of the MOG/CFA emulsion at two distinct sites on the flank or back (total volume of 200 µL per mouse, delivering 200 µg of **MOG(35-55)**).[\[16\]](#)
[\[17\]](#)
 - Administer the first dose of PTX (typically 200 ng in 100-200 µL PBS) via intraperitoneal (i.p.) injection.[\[16\]](#)[\[18\]](#)
- Day 2:
 - Administer a second dose of PTX (200 ng in 100-200 µL PBS) via i.p. injection.[\[15\]](#)[\[18\]](#)



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Workflow for **MOG(35-55)**-Induced EAE.

4. Monitoring and Scoring

- Monitor mice daily for clinical signs of EAE and body weight, starting around day 7 post-immunization.
- Disease onset typically occurs between 9 and 14 days post-immunization.[\[15\]](#)[\[17\]](#)
- The peak of the disease is usually reached 3 to 5 days after onset.[\[17\]](#)
- Use a standardized 0-5 scoring system to quantify disease severity.

Quantitative Data and Expected Outcomes

Clinical Scoring

The severity of paralysis is the primary clinical outcome measured in the EAE model. A standardized scoring system is crucial for reproducible results.

Clinical Score	Description of Symptoms
0	No clinical signs of EAE.
1	Limp tail or tail weakness. [19] [20]
2	Weakness in hind limbs or complete tail paralysis. [19] [20]
3	Complete hind limb paralysis. [19] [20]
4	Hind limb paralysis with forelimb weakness or paralysis. [19]
5	Moribund state or death. [19] [20]

Table 1. Standardized Clinical Scoring System for **MOG(35-55)** EAE.

Immunological Profiles

The neuroinflammatory state is reflected by distinct changes in cytokine production and immune cell populations within the CNS and periphery.

Parameter	MOG(35-55) EAE Mice	Control / Tolerized Mice
Pro-inflammatory Cytokines	Significantly elevated: IL-17, IFN- γ , IL-1 β , IL-6, TNF- α . [11] [21]	Baseline or low levels.
Anti-inflammatory Cytokines	Reduced or unchanged: IL-10 levels may vary.	Significantly elevated: IL-10, IL-27 (in tolerized states). [11]
Key T-Cell Subsets	Increased: Pathogenic Th17 (CD4+IL-17+) and Th1 (CD4+IFN- γ +) cells are critical effectors. [10] [11] [12]	Predominance of regulatory T cells (Tregs).
CNS Infiltrating Cells	Massive infiltration: Mononuclear cells, including CD4+ and CD8+ T cells, B cells, and macrophages, in the spinal cord. [21]	Minimal to no immune cell infiltration.

Table 2. Typical Immunological Profile in **MOG(35-55)** EAE.

Histopathology

Histopathological analysis of the CNS, particularly the spinal cord, is essential for confirming the pathological hallmarks of the disease.

Histological Feature	Observation in MOG(35-55) EAE	Staining Method
Inflammation	Perivascular and parenchymal inflammatory infiltrates, primarily in the white matter of the spinal cord.[13][21]	H&E
Demyelination	Focal areas of myelin loss (demyelinating plaques) corresponding with inflammatory lesions.[13][21]	Luxol Fast Blue (LFB)
Axonal Damage	Axon loss and damage can be observed, which contributes to permanent neurological deficits.[7][22]	Silver Stains, IHC (e.g., for APP)
Gliosis	Activation and proliferation of astrocytes (astrogliosis) and microglia surrounding the lesions.[8][23]	IHC (e.g., for GFAP, Iba1)

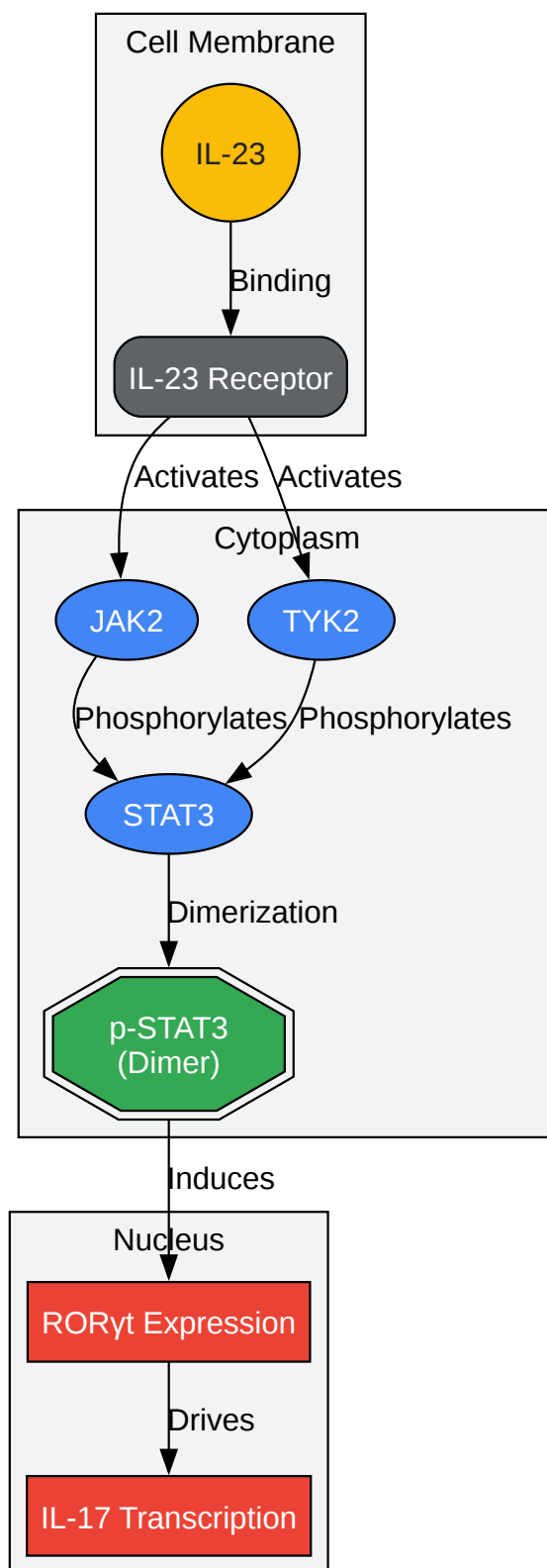
Table 3. Key Histopathological Findings in the CNS.

Key Signaling Pathways in MOG(35-55) Pathogenesis

The development of pathogenic Th17 cells, central to **MOG(35-55)** EAE, is driven by the IL-23/IL-17 signaling axis. This involves intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Following T-cell receptor (TCR) engagement with the MOG peptide, cytokine signaling directs T-cell fate. IL-23, which is critical for the expansion and stabilization of Th17 cells, binds to its receptor (IL-23R) on T cells.[12] This binding activates JAK2 and TYK2, which in turn phosphorylate and activate STAT3.[24] Activated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor, inducing the expression of ROR γ t, the master regulator for Th17 differentiation. ROR γ t then drives the transcription of IL-17 and other Th17-associated

effector molecules. Studies have shown that suppression of the JAK/STAT and NF- κ B pathways is associated with reduced IL-17 production and amelioration of EAE.[11][25]



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IL-23/JAK/STAT Signaling in Th17 Cell Differentiation.

Applications and Limitations

The **MOG(35-55)**-induced EAE model is a cornerstone of MS research, offering a robust platform for:

- Therapeutic Screening: Testing the efficacy of novel anti-inflammatory and neuroprotective compounds.[\[4\]](#)
- Pathogenesis Studies: Dissecting the roles of specific genes, immune cells, and signaling pathways using transgenic mice.[\[15\]](#)[\[19\]](#)
- Biomarker Discovery: Identifying potential biomarkers of disease activity and progression.[\[18\]](#)

However, it is crucial to acknowledge the model's limitations:

- Species Differences: The mouse immune system and CNS differ from humans.
- Antigen Specificity: The model is driven by a response to a single peptide, whereas MS is believed to involve a more complex, heterogeneous autoimmune response.[\[26\]](#)
- Disease Course: While the chronic model in C57BL/6 mice mimics aspects of progressive MS, it does not fully replicate the relapsing-remitting course seen in most MS patients.[\[3\]](#)[\[8\]](#)
- B-Cell Role: The role of B cells is less prominent in **MOG(35-55)** peptide-induced EAE compared to models using the full MOG protein or what is observed in human MS.[\[26\]](#)

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